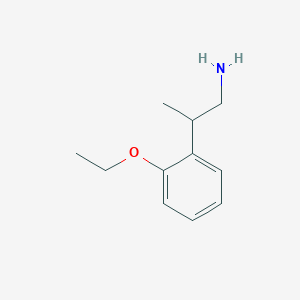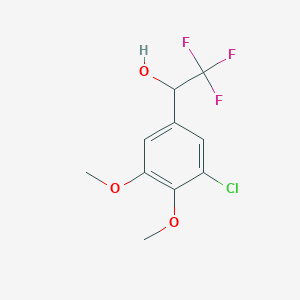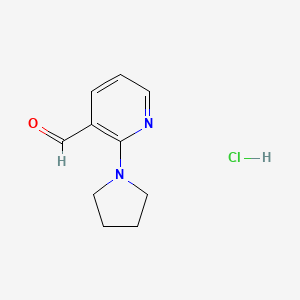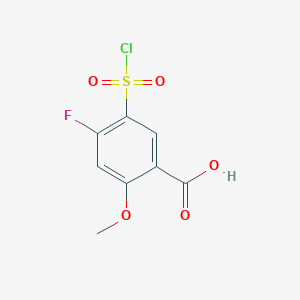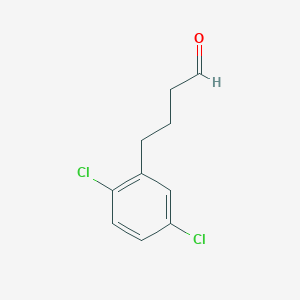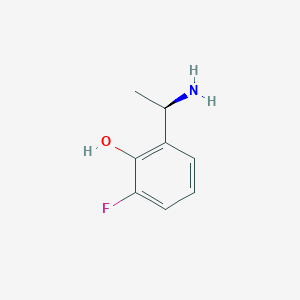
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-3-ene-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically includes the use of hydroxyl and aldehyde groups present in biomass-derived molecules, which are then subjected to reductive amination using catalysts such as ruthenium nanoparticles supported on niobium oxide and molecular hydrogen .
Industrial Production Methods
Industrial production of this compound may involve the catalytic transformation of renewable biomass into value-added chemicals. This method is appealing due to its sustainability and the use of mild reaction conditions, which result in high selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure.
2-(Aminomethyl)pyridine: Another similar compound with an aminomethyl group attached to a pyridine ring.
2-(Aminomethyl)thiophene: This compound features an aminomethyl group attached to a thiophene ring
Uniqueness
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is unique due to its specific structure, which includes both an aminomethyl group and a pent-3-ene-1,2-diol backbone. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(aminomethyl)-4-methylpent-3-ene-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)3-7(10,4-8)5-9/h3,9-10H,4-5,8H2,1-2H3 |
InChI Key |
HYKHIEVXNBEDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(CN)(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


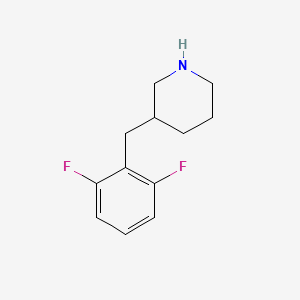
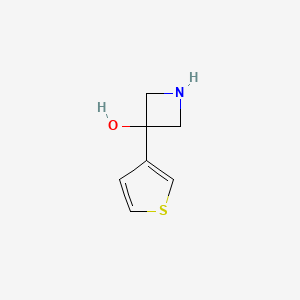

![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
